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Compound of Interest

2-Bromo-3'-fluoro-5'-
Compound Name:
methylbenzophenone

cat. No.: B1292350

CAS Number: 951886-63-8
Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3'-fluoro-5'-
methylbenzophenone, a halogenated benzophenone derivative of significant interest in
medicinal chemistry and synthetic organic chemistry. This document details its chemical and
physical properties, outlines a probable synthetic route with a detailed experimental protocol,
and discusses its potential applications in drug discovery based on the known biological
activities of related compounds.

Chemical and Physical Properties

2-Bromo-3'-fluoro-5'-methylbenzophenone is a polysubstituted aromatic ketone. The
presence of bromine and fluorine atoms, along with a methyl group, on the phenyl rings imparts
specific physicochemical properties that are valuable in the design of bioactive molecules. The
bromine atom, for instance, can serve as a handle for further chemical modifications, such as
cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding
affinity to biological targets.[1]

A summary of the available quantitative data for this compound is presented in the table below.
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Property Value Source

CAS Number 951886-63-8 [2]

Molecular Formula C14H10BrFO Supplier Data
Molecular Weight 293.13 g/mol [3]

Purity Typically 297% [3]

Note: Experimental data such as melting point, boiling point, and density for this specific
compound are not readily available in published literature and would need to be determined
empirically.

Synthesis and Purification: An Experimental
Protocol

The synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone can be achieved via a Friedel-
Crafts acylation reaction. This well-established method is widely used for the preparation of
benzophenone derivatives.[4] The following protocol is a representative procedure based on
standard organic synthesis methodologies.

Reaction Scheme:

Reactants Reagents & Solvent

G—Bromobenzoyl chlorida G—FIuoro—S—merhyltquena AICI3 (Lewis Acid) Gichloromethane (Solventa

Friedel-Crafts Acylation

Product

G—Bromo-3'-f|uor0-5'-methylbenzophenona( ————————————————— !

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33684284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6238883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6238883/
https://www.benchchem.com/product/b1292350?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2018/md/c8md00300a
https://www.benchchem.com/product/b1292350?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Figure 1: General workflow for the synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone.

Materials:

e 2-Bromobenzoyl chloride

o 3-Fluoro-5-methyltoluene (also known as 3-fluoro-5-methylanisole)

e Anhydrous Aluminum Chloride (AICI3)

¢ Dichloromethane (DCM), anhydrous

e Hydrochloric acid (HCI), 1 M solution

o Saturated sodium bicarbonate (NaHCOs) solution

 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)

e Hexanes

o Ethyl acetate

Procedure:

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2
equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

» Addition of Reactants: Slowly add 2-bromobenzoyl chloride (1.0 equivalent) to the cooled
suspension under a nitrogen atmosphere. To a separate dropping funnel, add a solution of 3-
fluoro-5-methyltoluene (1.1 equivalents) in anhydrous dichloromethane.

» Acylation Reaction: Add the solution of 3-fluoro-5-methyltoluene dropwise to the reaction
mixture over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is
complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis
indicates the consumption of the starting materials.
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o Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker
containing crushed ice and 1 M HCI. Stir vigorously until all solids have dissolved. Transfer
the mixture to a separatory funnel and separate the organic layer.

o Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers and wash sequentially with 1 M HCI, water, saturated sodium
bicarbonate solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

« Purification: Purify the crude product by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-Bromo-3'-fluoro-5'-
methylbenzophenone.

Spectroscopic Characterization

While specific experimental spectra for 2-Bromo-3'-fluoro-5'-methylbenzophenone are not
widely published, the expected spectroscopic data can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The spectrum is expected to show signals in the aromatic region (approximately
7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The methyl group
protons should appear as a singlet further upfield (around 2.4 ppm).

e 13C NMR: The spectrum will display signals for the carbonyl carbon (around 195 ppm) and
multiple signals in the aromatic region for the substituted phenyl carbons. The methyl carbon
will appear at a higher field.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong characteristic absorption
band for the carbonyl (C=0) stretching vibration, typically in the range of 1650-1670 cm™1,
Other bands corresponding to C-Br, C-F, and aromatic C-H and C=C stretching vibrations will
also be present.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M*) and a
characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
Fragmentation patterns would likely involve cleavage at the carbonyl group.

Potential Applications in Drug Discovery

The benzophenone scaffold is a "privileged structure™ in medicinal chemistry, found in
numerous natural products and synthetic compounds with a wide range of biological activities.
[4][5] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral
properties.[4] The introduction of halogen atoms, such as bromine and fluorine, can further
modulate the pharmacological profile of these molecules.

Potential Therapeutic Areas:

e Anticancer Agents: Many halogenated benzophenone derivatives have demonstrated
significant cytotoxic effects against various cancer cell lines. The specific substitution pattern
of 2-Bromo-3'-fluoro-5'-methylbenzophenone could lead to novel interactions with
anticancer targets.

» Anti-inflammatory Agents: Substituted benzophenones have been investigated for their anti-
inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase.[4]

» Antimicrobial Agents: The benzophenone core is present in compounds with antifungal and
antibacterial activities. The unique electronic properties conferred by the fluoro and bromo
substituents may enhance its antimicrobial potency.

Logical Relationship for Drug Discovery Potential:
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Figure 2: Rationale for the drug discovery potential of 2-Bromo-3'-fluoro-5'-
methylbenzophenone.

Safety and Handling

As with any chemical compound, 2-Bromo-3'-fluoro-5'-methylbenzophenone should be
handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal
protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For
detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided
by the supplier.

Conclusion

2-Bromo-3'-fluoro-5'-methylbenzophenone is a valuable building block for the synthesis of
more complex molecules, particularly in the context of drug discovery. Its unique combination of
a privileged benzophenone scaffold and strategic halogenation presents opportunities for the
development of novel therapeutic agents. Further research is warranted to fully elucidate its
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spectroscopic properties, optimize its synthesis, and explore its biological activity in various
disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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